3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system with a pyridine ring fused to a pyrimidinone, which is known for its bioactivity in antimicrobial and enzyme inhibition contexts .
- Thiazolidinone substituent: A 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group attached via a Z-configured methylidene bridge. Thiazolidinones are pharmacologically significant for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
- Amino-isopropoxypropyl side chain: A 3-(propan-2-yloxy)propylamino group at position 2, which may enhance solubility and influence receptor binding .
The compound’s synthesis likely involves multi-step heterocyclization, as seen in analogous pyrido-pyrimidinone derivatives .
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-17(2)33-14-8-12-27-22-20(24(31)29-13-7-9-18(3)23(29)28-22)15-21-25(32)30(26(34)35-21)16-19-10-5-4-6-11-19/h4-7,9-11,13,15,17,27H,8,12,14,16H2,1-3H3/b21-15- |
InChI Key |
NVVVMRWNFAAQEG-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Structure and Formula
The molecular formula of this compound is , indicating a complex structure with multiple functional groups that contribute to its reactivity and biological activity. The presence of thiazolidine and pyrido-pyrimidine moieties suggests potential interactions with biological targets.
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The thiazolidine moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against specific cancer cell lines, highlighting their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications at the benzyl position significantly impacted their biological activity, suggesting avenues for further optimization .
- High-throughput Screening : A high-throughput screening approach was employed to evaluate the biological activity of this compound against various targets, leading to the identification of promising candidates for further development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidin-4-one moiety are crucial for its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The table below compares the target compound with structurally related molecules:
Key Observations :
- Bioactivity: The target compound’s thiazolidinone and pyrido-pyrimidinone moieties align with molecules showing ALR2 inhibition (e.g., ) and antimicrobial activity (e.g., ). However, its lack of hydroxyl groups (compared to ) may reduce antioxidant potency.
Pharmacological Potential
- Aldose Reductase Inhibition: Pyrido-pyrimidinones with hydroxyl groups (e.g., ) exhibit submicromolar IC50 values for ALR2. The target compound’s benzyl-thiazolidinone may offset the absence of hydroxyls, but experimental validation is needed.
- Antimicrobial Activity: Thiazolidinone-pyrimidinone hybrids (e.g., ) show efficacy against biofilm-forming pathogens. The target compound’s sulfur-rich structure could enhance membrane penetration.
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a pyrido-pyrimidinone core, a thiazolidinone ring, and various functional groups that contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 426.53 g/mol. The presence of the thiazolidinone moiety is significant as it is known for various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including compounds structurally related to the target compound, exhibit antitumor properties . For instance, studies have shown that thiazolidinone derivatives can reduce cell viability in glioblastoma multiforme cells, suggesting potential for cancer treatment .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as α-amylase and urease . In vitro studies demonstrated that certain thiazolidinone derivatives effectively inhibit these enzymes, which are crucial in carbohydrate metabolism and urease-related disorders .
| Compound | Enzyme Inhibition Activity |
|---|---|
| 3-Benzylthiazolidinone | Potent α-amylase inhibitor |
| 4-Oxo-thiazolidinones | Effective urease inhibitors |
Antimicrobial Properties
Compounds similar to the target structure have shown antimicrobial activity against various pathogens. The presence of the benzyl group and thiazolidine ring enhances the interaction with microbial targets .
Case Studies
- Antitumor Efficacy in Glioblastoma : A study by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma cells. The results indicated significant reductions in cell viability, with IC50 values suggesting strong antitumor potential .
- Enzyme Inhibition Studies : Research conducted on several thiazolidinone derivatives revealed that compounds with similar structures to the target compound exhibited significant inhibition of α-amylase and urease, highlighting their potential as therapeutic agents for metabolic disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The structural features allow for effective binding to enzyme active sites, inhibiting their function.
- Cellular Uptake : The lipophilic nature of the compound facilitates cellular penetration, enhancing its bioavailability and efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
